molecular formula C20H24N2O3 B1213045 Nofecainide CAS No. 50516-43-3

Nofecainide

Cat. No.: B1213045
CAS No.: 50516-43-3
M. Wt: 340.4 g/mol
InChI Key: KUHVZVZAYMLXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nofecainide is a synthetic compound known for its application in the treatment of cardiac arrhythmias. It belongs to the class of antiarrhythmic agents and is used to manage irregular heartbeats by stabilizing the cardiac rhythm.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nofecainide involves multiple steps, starting with the preparation of the core benzamide structure. The process typically includes:

    Formation of the Benzamide Core: This involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.

    Introduction of Fluoroalkoxy Groups: The benzamide is then reacted with fluoroalkoxy reagents under controlled conditions to introduce the trifluoroethoxy groups.

    Final Assembly:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch Reactors: For controlled reaction conditions.

    Purification Steps: Including crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Nofecainide undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potential therapeutic applications.

Scientific Research Applications

Nofecainide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in the study of antiarrhythmic agents.

    Biology: Investigated for its effects on cellular ion channels and cardiac cells.

    Medicine: Primarily used in the treatment of atrial fibrillation and other cardiac arrhythmias.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

Nofecainide exerts its effects by blocking sodium channels in cardiac cells. This action prolongs the cardiac action potential and stabilizes the cardiac rhythm. The molecular targets include the sodium channels in the heart, which are crucial for the propagation of electrical signals.

Comparison with Similar Compounds

    Flecainide: Another antiarrhythmic agent with a similar mechanism of action.

    Encainide: Shares structural similarities and is used for similar therapeutic purposes.

    Propafenone: Also a class Ic antiarrhythmic agent with comparable effects.

Uniqueness: Nofecainide is unique in its specific structural modifications, which provide distinct pharmacokinetic properties and a different side effect profile compared to other similar compounds.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and medical fields.

Properties

CAS No.

50516-43-3

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C20H24N2O3/c1-14(2)21-12-16(23)13-25-20-18-11-7-6-10-17(18)19(24)22(20)15-8-4-3-5-9-15/h3-11,14,16,20-21,23H,12-13H2,1-2H3

InChI Key

KUHVZVZAYMLXGA-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O

Canonical SMILES

CC(C)NCC(COC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O

Key on ui other cas no.

50516-43-3

Synonyms

3-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-1-isoindolinone
nofedone
nofedone fumarate (1:1)
nofedone fumarate (2:1)
RP 30356

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-hydroxy-2-phenyl-isoindolin-1-one (6.75 g.) in anhydrous dimethylformamide (20 cc.) is added to a suspension of sodium hydride (50% dispersion in mineral oil) (1.48 g.) in anhydrous dimethylformamide (20 cc.). When the evolution of gas has ceased, 2,3-epoxy-1-isopropylamino-propane (3.8 g.) is added whilst keeping the temperature at about 5° C. After the end of the addition, stirring is continued for a further 24 hours at a temperature of about 20° C. and then the reaction mixture is poured into ice-water (250 cc.). The insoluble oily product is extracted with methylene chloride (3 × 100 cc.). The solution obtained is dried over sodium sulphate and then concentrated to dryness under reduced pressure. The oily residue is taken up in diethyl ether (50 cc.) and the insoluble product is filtered off and then washed with diethyl ether (30 cc.). The filtrate is then extracted with 0.5N hydrochloric acid (60 cc.). The acid solution obtained is washed with diethyl ether (20 cc.) and then rendered alkaline by the addition of 1N sodium hydroxide solution (30 cc.). The insoluble oily product is extracted with diethyl ether (2 × 50 cc.) and the solution obtained is dried over sodium sulphate and then concentrated to dryness under reduced pressure. The oily product obtained is dissolved in a mixture of diethyl ether and di-isopropyl ether (1/1 by volume; 20 cc.), and the product which crystallises is filtered off and then washed with a mixture of diethyl ether and di-isopropyl ether (1/1 by volume; 5 cc.). After drying, 3-(2-hydroxy-3-isopropylamino-propoxy)-2-phenyl-isoindolin-1-one (1.35 g.), melting at 92° C., is obtained.
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.